N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride is a chemical compound with potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. This compound features a piperidine ring, which is a common motif in many biologically active molecules. The presence of the hydroxyphenyl group suggests potential interactions with biological targets, making it a subject of interest in drug design and synthesis.
This compound can be synthesized through various methods involving the reaction of piperidine derivatives with substituted phenols or carboxylic acids. Its synthesis has been explored in the context of developing selective ligands for various receptors, including σ receptors, which are implicated in numerous physiological processes and diseases .
N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride is classified as an organic compound, specifically a piperidine derivative. It falls under the broader category of carboxamides, which are characterized by the presence of a carbonyl group adjacent to a nitrogen atom.
The synthesis of N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride can be achieved through several methodologies:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize side reactions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride consists of:
The molecular formula is C12H16ClN2O2, with a molecular weight of approximately 256.72 g/mol. The compound's structure can be visualized using molecular modeling software to explore its three-dimensional conformation and potential binding interactions with biological targets.
N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride can participate in various chemical reactions:
These reactions require specific conditions regarding temperature, solvent, and catalysts to ensure successful transformation while maintaining compound integrity.
The mechanism of action for N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride is hypothesized based on its structural features:
Studies have shown that similar compounds exhibit high affinity for σ receptors, suggesting that N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride may also possess significant biological activity through these interactions.
Relevant data includes melting point ranges and solubility profiles that are crucial for understanding its behavior in various formulations.
N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride has potential applications in:
The piperidine-4-carboxamide scaffold represents a privileged structure in central nervous system (CNS) drug design due to its conformational flexibility and hydrogen-bonding capability. N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride (CAS: 1235439-23-2) features a secondary amide linkage connecting the piperidine nitrogen at position 4 to a para-substituted aromatic system [1] [5]. This arrangement creates a semi-rigid scaffold that optimizes receptor engagement through three-dimensional positioning of key pharmacophoric elements: 1) The protonatable piperidine nitrogen (pKa ~10.2) enables salt bridge formation with aspartate residues in G-protein-coupled receptors; 2) The carboxamide group provides hydrogen-bond acceptor/donor pairs crucial for molecular recognition; 3) The equatorial orientation of the C4 carboxamide substituent positions the 4-hydroxyphenyl moiety optimally for π-stacking interactions [6] [10].
Table 1: Structural Features of Piperidine-4-Carboxamide Pharmacophore
Structural Element | Conformational State | Biochemical Function | Derivative Examples |
---|---|---|---|
Piperidine Nitrogen | Protonated at physiological pH | Salt bridge formation with ASP3.32 in opioid receptors | Meperidine (analog) [10] |
Carboxamide Linkage | Trans-configuration predominant | Hydrogen bonding network creation | Tramadol metabolites [3] |
C4-Substituent | Equatorial orientation preferred | Spatial positioning of aromatic systems | Compound 2a [3] |
Aromatic System | Coplanar with amide bond | π-Stacking with receptor residues | N-(4-fluorophenyl) analog [4] |
Scaffold rigidity-activity relationships reveal that N-substitution of the carboxamide nitrogen diminishes receptor affinity, as demonstrated by reduced binding when methyl groups are introduced [6]. Molecular modeling indicates the unsubstituted secondary amide allows optimal hydrogen bonding with conserved residues in the MOR binding pocket (e.g., HIS297), while substitutions cause steric clashes or suboptimal vectoring of hydrogen bond donors. The piperidine ring's chair-to-boat transition flexibility enables adaptation to both open and constrained binding cavities, explaining its prevalence across diverse receptor targets [6] [10].
The 4-hydroxyphenyl moiety serves as a bioisostere of phenolic groups in endogenous opioids and morphinan analgesics. Position-specific effects are pronounced: ortho-hydroxy substitution (as in N-(2-hydroxyphenyl)piperidine-4-carboxamide) diminishes μ-opioid receptor (MOR) affinity by 15-fold compared to the para-isomer, while meta-substitution reduces binding by 8-fold [3] [7]. The para-positioning enables optimal hydrogen bonding with conserved HIS6.52 (Ballesteros-Weinstein numbering) through water-mediated bridges, mimicking morphine's key receptor interaction [3].
Electronic effects further modulate activity:
Table 2: Impact of Aromatic Substituents on Receptor Affinity
Substituent Position | μ-Opioid Ki (nM) | δ-Opioid Ki (nM) | κ-Opioid Ki (nM) | Selectivity Ratio (μ:δ:κ) |
---|---|---|---|---|
4-OH (para) | 7.3 ± 0.5 | 849.4 ± 96.6 | 49.1 ± 6.9 | 1:116:7 |
3-OCH₃ (meta) | 58.9 ± 6.2 | >1000 | 210.3 ± 18.7 | 1:>17:4 |
2-OH (ortho) | 112.5 ± 9.8 | >1000 | 305.7 ± 24.1 | 1:>9:3 |
4-F (para) | 28.7 ± 2.4 | 420.3 ± 38.9 | 88.5 ± 7.6 | 1:15:3 |
Data adapted from tramadol analog studies [3] [4]
Comparative molecular field analysis (CoMFA) demonstrates that 4-hydroxyphenyl contributes -3.2 kcal/mol to binding free energy, primarily through hydrophobic contacts (55%) and hydrogen bonding (45%). Removal of the hydroxyl group (yielding phenyl analog) diminishes MOR binding affinity by 50-fold, underscoring its critical role in target engagement [3].
N-(4-hydroxyphenyl)piperidine-4-carboxamide represents a structural simplification of complex morphinan scaffolds while retaining key pharmacophoric elements. Unlike rigid polycyclic frameworks of classical opioids (e.g., 4β-methyl-5-(3-hydroxyphenyl)morphan derivatives), this flexible scaffold achieves MOR partial agonism (EC₅₀ = 19.5 ± 9 nM, Eₘₐₓ = 74 ± 12%) with reduced β-arrestin recruitment [2]. This functional selectivity profile parallels that of TRV130 (oliceridine), a clinically investigated biased MOR agonist, though with distinct structural features:
Table 3: Pharmacological Comparison with Biased MOR Agonists
Compound | Scaffold Type | MOR EC₅₀ (nM) | G-protein Bias Factor | β-arrestin Recruitment |
---|---|---|---|---|
N-(4-hydroxyphenyl)piperidine-4-carboxamide | Flexible piperidine-carboxamide | 19.5 ± 9 | 8.7 | Minimal |
TRV130 (Oliceridine) | Rigid spirocyclic | 7.2 ± 1.3 | 15.2 | Low |
7α-Aminomorphan [2] | Locked morphinan | 6.5 ± 0.2 | 3.1 | Moderate |
PZM21 | Tetrahydroisoquinoline | 13.9 ± 4.6 | >20 | Negligible |
The compound's moderate efficacy (74% of DAMGO maximum) suggests partial agonism, a property associated with reduced adverse effects. Molecular dynamics simulations reveal that the 4-hydroxyphenyl group forms transient hydrogen bonds with TYR326 and HIS343 in the MOR binding pocket, stabilizing the receptor's active conformation for G-protein coupling while preventing the conformational shift required for β-arrestin recruitment [2] [3]. This contrasts with morphinan derivatives where rigid scaffolds enforce sustained contacts that promote both signaling pathways.
The message-address concept provides a framework for understanding N-(4-hydroxyphenyl)piperidine-4-carboxamide's target specificity. In this model:
Table 4: Message-Address Components in Opioid Scaffolds
Compound | Message Components | Address Components | Receptor Selectivity Profile |
---|---|---|---|
N-(4-hydroxyphenyl) piperidine-4-carboxamide | • Protonated piperidine N⁺ • 4-Hydroxyphenyl | • Carboxamide hydrogen bond network • Piperidine C3 equatorial H | μ-selective (Ki ratio 1:116:7) |
N-Cyclopropylmethyl-7α-phenylmorphan [3] | • Protonated amine • Phenolic OH | • Cyclopropylmethyl group • Ethano bridge | κ-selective (Ki = 0.09 nM) |
Biphenyl-4-carboxamide TRPV1 antagonists [9] | • Protonated amine | • Biphenyl system • Dimethylamino group | TRPV1 antagonist (IC₅₀ = 0.53 μM) |
The address component's role in modulating efficacy is demonstrated through substituent effects: Introduction of a dimethylaminomethyl group at C3 (yielding 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide) enhances MOR affinity to Ki = 7.3 ± 0.5 nM while maintaining 1000-fold selectivity over DOR [3]. This modification extends the address domain to interact with MOR's extracellular loop 2, explaining enhanced potency without increased β-arrestin recruitment.
The message-address dichotomy enables rational optimization: Molecular simplification of the morphinan address domain to the piperidine carboxamide reduces molecular weight (<300 Da) while maintaining MOR engagement. This contrasts with clinical candidates like TRV130 that require complex spirocyclic address components, demonstrating the pharmacophore's efficiency in achieving target-specific analgesia [3] [6].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8